An In-depth Technical Guide to the Physical and Chemical Properties of Acetone Phenylhydrazone
An In-depth Technical Guide to the Physical and Chemical Properties of Acetone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetone (B3395972) phenylhydrazone, a prominent member of the hydrazone class of organic compounds, is a versatile molecule with significant applications in chemical synthesis and research. Formed through the condensation reaction of acetone and phenylhydrazine (B124118), this compound serves as a crucial intermediate in various chemical transformations and as a subject of study for understanding fundamental chemical principles. This technical guide provides a comprehensive overview of the physical and chemical properties of acetone phenylhydrazone, complete with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Acetone phenylhydrazone is typically a yellow oily liquid or a low-melting solid.[1][2] It is characterized by its molecular formula, C₉H₁₂N₂, and a molecular weight of approximately 148.21 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [3] |
| Appearance | Yellow oily liquid or crystalline solid | [1][4] |
| Melting Point | 24-42 °C | [5] |
| Boiling Point | 226.3 °C at 760 mmHg; 165 °C at 91 mmHg | [6] |
| Density | 0.947 g/cm³ | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | [1] |
| Stability | Stable under normal conditions, but may decompose under extreme pH or temperature. | [1] |
Chemical Reactivity:
Acetone phenylhydrazone participates in a variety of chemical reactions, primarily centered around the reactivity of the hydrazone functional group. Key reactions include:
-
Nucleophilic Addition: The imine carbon of the hydrazone is susceptible to nucleophilic attack, allowing for the formation of a diverse range of derivatives.
-
Oxidation: Oxidation of acetone phenylhydrazone can lead to the formation of other nitrogen-containing compounds.
-
Reduction: The C=N double bond can be reduced to a single bond, yielding the corresponding hydrazine (B178648) derivative.
-
Fischer Indole (B1671886) Synthesis: Under acidic conditions, acetone phenylhydrazone can undergo the Fischer indole synthesis to form 2-methylindole, a valuable heterocyclic compound.
Experimental Protocols
Synthesis of Acetone Phenylhydrazone
The synthesis of acetone phenylhydrazone is a classic example of a condensation reaction.[7]
Materials:
-
Phenylhydrazine
-
Acetone
-
Glacial Acetic Acid
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification under reduced pressure)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 10.8 g of phenylhydrazine with 10 mL of glacial acetic acid.[6]
-
Dilute the solution with 10 mL of water.[6]
-
While stirring, slowly add 5.8 g of acetone to the mixture.[6]
-
A yellow oily product, acetone phenylhydrazone, will begin to separate.[2]
-
Continue stirring the reaction mixture at room temperature for 30 minutes, then gently heat to approximately 40°C for 2 hours to ensure the reaction goes to completion.[1]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the acetone phenylhydrazone with diethyl ether.[6]
-
Separate the organic layer and dry it over anhydrous potassium carbonate.[6]
-
Remove the diethyl ether using a rotary evaporator.
-
For further purification, the crude product can be distilled under reduced pressure, collecting the fraction at 165°C/91 mmHg.[6]
Characterization of Acetone Phenylhydrazone
Objective: To identify the characteristic functional groups present in acetone phenylhydrazone.
Methodology:
-
Sample Preparation: A thin film of the oily product can be prepared between two potassium bromide (KBr) plates. If the product is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
C=N stretch: A characteristic absorption peak is expected in the region of 1614 cm⁻¹.[8]
-
C-H stretch (aliphatic): Peaks corresponding to the methyl groups should appear around 2878 cm⁻¹.[8]
-
N-H stretch: A peak in the region of 3314 cm⁻¹ may be observed.[8]
-
Aromatic C-H and C=C stretches: Absorptions characteristic of the phenyl group will be present in the aromatic region of the spectrum.
-
Objective: To elucidate the detailed molecular structure of acetone phenylhydrazone by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified acetone phenylhydrazone in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Expected Chemical Shifts (in CDCl₃):
-
Methyl protons (CH₃): Singlets are expected for the two methyl groups.
-
Aromatic protons (C₆H₅): A series of multiplets will be observed in the aromatic region (typically δ 6.8-7.5 ppm).
-
N-H proton: A broad singlet may be observed, and its chemical shift can be variable depending on concentration and solvent.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent as for ¹H NMR.
-
Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
Methyl carbons (CH₃): Signals for the two methyl carbons are expected in the aliphatic region.
-
Imine carbon (C=N): The carbon of the C=N double bond will appear downfield.
-
Aromatic carbons (C₆H₅): Multiple signals will be observed in the aromatic region (typically δ 110-150 ppm).
-
Objective: To determine the electronic absorption properties of acetone phenylhydrazone.
Methodology:
-
Sample Preparation: Prepare a dilute solution of acetone phenylhydrazone in a suitable UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a reference.
-
Expected Absorption: Acetone phenylhydrazone is expected to exhibit a strong absorption band in the UV region due to the π → π* transitions of the conjugated system involving the phenyl ring and the hydrazone moiety. The λmax is anticipated to be in the range of 270-300 nm.
Logical Relationships and Workflows
The synthesis and characterization of acetone phenylhydrazone follow a logical progression of steps, which can be visualized to enhance understanding.
Caption: Synthesis of Acetone Phenylhydrazone.
Caption: Experimental Workflow for Acetone Phenylhydrazone.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of acetone phenylhydrazone, along with comprehensive experimental protocols for its synthesis and characterization. The structured data, detailed methodologies, and visual representations of the synthesis and experimental workflow are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and behavior of this fundamental hydrazone is essential for its effective utilization in more complex synthetic endeavors and for advancing our knowledge in the chemical sciences.
References
- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Propanone, phenylhydrazone [webbook.nist.gov]
- 6. prepchem.com [prepchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
